molecular formula C15H22N2O3S B2773379 N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941992-56-9

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2773379
CAS No.: 941992-56-9
M. Wt: 310.41
InChI Key: RWFYLOZLNJPQDZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound with a complex structure that includes a benzamide group, a tert-butyl group, and a dioxothiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method utilizes di-tert-butyl dicarbonate and nitriles, catalyzed by copper triflate (Cu(OTf)2) at room temperature . These methods are efficient and yield high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the product. The use of solvent-free conditions and mild temperatures makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products have various applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide include:

Uniqueness

This compound is unique due to its combination of a benzamide group, a tert-butyl group, and a dioxothiazinan ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)16-14(18)12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYLOZLNJPQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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